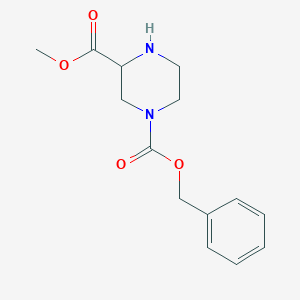

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKXWBBQYZXPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373871 | |

| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129799-11-7 | |

| Record name | 3-Methyl 1-(phenylmethyl) 1,3-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129799-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129799-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the physicochemical properties of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. Given that this compound is not extensively documented in publicly available literature, this guide outlines the necessary framework for its characterization, including standardized experimental protocols and data presentation formats. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, which underscores the importance of thoroughly characterizing novel derivatives like the one discussed herein.[1][2][3]

Chemical Identity

Based on standard IUPAC nomenclature, the proposed structure for this compound is presented below. This structure features a benzyl group and a carboxylate on the nitrogen at position 1, and a methyl carboxylate group at position 3 of the piperazine ring.

Molecular Formula: C₁₄H₁₈N₂O₄ Molecular Weight: 278.30 g/mol CAS Number: Not Assigned

Physicochemical Data Summary

The following table summarizes the key physicochemical properties to be determined for this compound. This structured format allows for clear and concise data presentation, essential for drug development and research applications.

| Property | Value | Method |

| Melting Point (°C) | Not Determined | Capillary Method |

| Boiling Point (°C) | Not Determined | Not Applicable (likely decomposition at high temperatures) |

| Solubility (mg/mL) | ||

| Water | Not Determined | Shake-flask method |

| DMSO | Not Determined | Shake-flask method |

| Ethanol | Not Determined | Shake-flask method |

| pKa | Not Determined | Potentiometric titration or UV-spectroscopy |

| LogP (Octanol/Water) | Not Determined | Shake-flask method or HPLC |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard in the field and can be adapted as necessary.

3.1. Melting Point Determination (Capillary Method) [4][5][6][7]

This method is used to determine the temperature at which the solid compound transitions to a liquid. A sharp melting point range is indicative of high purity.

-

Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.

-

Procedure:

-

Ensure the sample is completely dry and in a powdered form.

-

Load a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm.

-

Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

-

3.2. Solubility Determination (Shake-Flask Method) [8][9]

This protocol determines the saturation concentration of the compound in a given solvent.

-

Apparatus: Analytical balance, vials with screw caps, orbital shaker, filtration device (e.g., 0.45 µm syringe filter), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, DMSO, ethanol).

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (typically 25°C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After shaking, allow the suspension to settle.

-

Filter an aliquot of the supernatant to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. The resulting concentration is the solubility.

-

3.3. LogP Determination (Shake-Flask Method) [10][11][12][13][14]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties.

-

Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of the stock solution to a vial containing known volumes of both the octanol and aqueous phases.

-

Seal the vial and shake it on an orbital shaker for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours).

-

Separate the two phases by centrifugation.

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a new chemical entity (NCE) like this compound.[15][16][17][18][19]

References

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. enamine.net [enamine.net]

- 11. agilent.com [agilent.com]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. pacificbiolabs.com [pacificbiolabs.com]

- 16. youtube.com [youtube.com]

- 17. Using Workflows to Explore and Optimise Named Entity Recognition for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding the NCE-1 Pathway and Its Strategic Benefits [freyrsolutions.com]

- 19. vennlifesciences.com [vennlifesciences.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Disclaimer: As of the latest search, specific, publicly available ¹H and ¹³C NMR spectral data for 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate could not be located. The following guide provides a representative analysis and detailed experimental protocols that a researcher, scientist, or drug development professional would employ for the characterization of this compound. The spectral data presented herein is illustrative, based on the analysis of structurally similar compounds, and serves as a guide for interpretation.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the precise structural features of its derivatives is crucial for drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation of such organic molecules in solution. This guide details the expected ¹H and ¹³C NMR spectral features of this compound and provides comprehensive experimental protocols for data acquisition.

Molecular Structure and Expected NMR Environments

The molecular structure of this compound contains several distinct proton and carbon environments that will give rise to a unique set of signals in the NMR spectra. The diagram below illustrates the molecular structure and the numbering of the core piperazine ring.

Caption: Molecular Structure of this compound.

Illustrative NMR Spectral Data

The following tables present hypothetical ¹H and ¹³C NMR data for this compound. This data is intended to be representative and to guide the analysis of experimentally obtained spectra.

Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.25 - 7.40 | m | - | 5H | Ar-H (Benzyl) |

| 5.15 | s | - | 2H | -CH ₂-Ph |

| 4.20 | m | - | 1H | Piperazine-H 3 |

| 3.70 | s | - | 3H | -OCH ₃ |

| 3.00 - 3.90 | m | - | 6H | Piperazine-H 2, H 5, H 6 |

| 2.50 - 2.90 | m | - | 1H | Piperazine-H 4 |

Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 172.0 | C | C =O (Methyl Ester) |

| 155.0 | C | C =O (Benzyl Carbamate) |

| 136.0 | C | Ar-C (ipso-Benzyl) |

| 128.5 | CH | Ar-C H (ortho, meta-Benzyl) |

| 128.0 | CH | Ar-C H (para-Benzyl) |

| 67.0 | CH₂ | -C H₂-Ph |

| 55.0 | CH | Piperazine-C 3 |

| 52.0 | CH₃ | -OC H₃ |

| 40.0 - 50.0 | CH₂ | Piperazine-C 2, C 5, C 6 |

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is critical for accurate structure elucidation.

-

Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent: The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[2] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ (CD₃CN), depending on the sample's solubility.

-

NMR Tube: A clean, high-quality 5 mm NMR tube should be used to avoid signal distortion from paramagnetic impurities or imperfections in the glass.[3]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.

-

Filtration: To ensure a homogeneous solution, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectrometer Frequency: 400 MHz.

-

Spectral Width (SW): Approximately 16 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay (5x the longest T1) is necessary for accurate integration.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise.

-

Spectrometer Frequency: 100 MHz.

-

Spectral Width (SW): Approximately 240 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): This is highly dependent on the sample concentration but typically ranges from 1024 to 4096 scans.

-

Temperature: 298 K.

NMR Data Processing and Analysis Workflow

The process from sample preparation to final analysis follows a structured workflow.

References

Mass Spectrometry and Fragmentation Analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the mass spectrometric behavior of its analogues is crucial for their identification and characterization in various matrices. This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound, based on established principles for similar compounds. It also outlines a general experimental protocol for its analysis.

Predicted Mass Spectrometry Data

The mass spectral data for this compound is predicted based on the fragmentation patterns observed for other benzylpiperazine and piperazine carboxylate derivatives. The exact masses and relative abundances would be determined experimentally.

Table 1: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Structural Formula | Notes |

| 278 | [M]⁺ | C₁₄H₁₈N₂O₄ | Molecular Ion |

| 219 | [M - COOCH₃]⁺ | C₁₂H₁₅N₂O₂ | Loss of the methoxycarbonyl radical. |

| 187 | [M - C₆H₅CH₂]⁺ | C₈H₁₃N₂O₄ | Loss of the benzyl radical. |

| 177 | [M - C₆H₅CH₂O]⁺ | C₈H₁₃N₂O₃ | Loss of a benzyloxy radical. |

| 134 | [C₈H₁₄N₂]⁺ | C₈H₁₄N₂ | Piperazine ring fragment after loss of both carboxyl groups. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a characteristic fragment for benzyl-containing compounds.[1] |

| 59 | [COOCH₃]⁺ | CH₃O₂ | Methoxycarbonyl cation. |

Experimental Protocols

A standard approach for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range for calibration.

-

Matrix Extraction (if applicable): For analysis in biological matrices (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to isolate the analyte and remove interferences.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

LC-MS/MS Analysis

-

Liquid Chromatograph (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

Analysis Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

-

Visualization of Fragmentation and Workflow

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under mass spectrometric analysis. The cleavage of C-N bonds within the piperazine ring and the loss of substituents are key fragmentation routes for piperazine analogues.

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The general workflow for the analysis of this compound using mass spectrometry is depicted below.

Caption: General workflow for MS analysis of the target compound.

References

FTIR spectroscopic analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

An In-depth Technical Guide to the FTIR Spectroscopic Analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Introduction

This compound is a complex organic molecule featuring a piperazine core, a structure of significant interest in medicinal chemistry and drug development due to its versatile biological activities.[1] The precise structural elucidation and quality control of such compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity.[2] This guide provides a comprehensive overview of the FTIR analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Expected Vibrational Modes

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The primary groups include a tertiary amine within the piperazine ring, a carbamate, an ester, and an aromatic benzyl group.

Caption: Key functional groups in this compound.

Predicted FTIR Absorption Data

Based on the functional groups present, the following table summarizes the predicted characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Benzyl Ring) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Piperazine, -CH₃) |

| ~1740 | Strong | C=O Stretch | Methyl Ester[3][4][5] |

| ~1690 | Strong | C=O Stretch | Benzyl Carbamate[6][7] |

| 1600 - 1450 | Medium | C=C Stretch in-ring | Aromatic (Benzyl Ring) |

| 1470 - 1430 | Medium | C-H Bend (Scissoring) | CH₂ (Piperazine Ring)[8] |

| 1300 - 1200 | Strong | C-N Stretch | Piperazine Ring, Carbamate |

| 1300 - 1000 | Strong | C-O Stretch (Asymmetric & Symmetric) | Ester, Carbamate[3][4] |

| 900 - 675 | Strong | C-H Bend (Out-of-plane) | Aromatic (Benzyl Ring) |

Note: The presence of two distinct carbonyl groups (ester and carbamate) is expected to result in two separate, strong absorption bands in the 1800-1650 cm⁻¹ region. Their precise positions can be influenced by the molecular environment.

Experimental Protocol: FTIR Analysis

A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is detailed below. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[9][10]

Instrumentation

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure

-

Background Spectrum Acquisition :

-

Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the crystal, then allow it to dry completely.

-

Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[11]

-

-

Sample Preparation and Measurement :

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[11]

-

Lower the press arm to apply firm and consistent pressure on the sample, ensuring good contact between the sample and the crystal.

-

Initiate the sample scan.

-

-

Data Acquisition Parameters :

-

Scan Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.[11]

-

-

Post-Measurement :

-

Release the pressure arm and carefully remove the sample powder from the crystal surface.

-

Clean the ATR crystal thoroughly as described in step 1 to prevent cross-contamination.

-

Caption: Standard experimental workflow for FTIR analysis using an ATR accessory.

Interpretation of the Spectrum

-

High-Frequency Region (4000 - 2500 cm⁻¹) : Look for peaks between 3100-3000 cm⁻¹ (aromatic C-H stretches) and 2980-2850 cm⁻¹ (aliphatic C-H stretches). The absence of a broad band around 3500-3200 cm⁻¹ would confirm the absence of N-H or O-H functional groups, consistent with the tertiary amine and fully substituted structure.

-

Carbonyl Region (1800 - 1650 cm⁻¹) : This is a critical diagnostic region. Two distinct, strong, and sharp peaks are expected. The peak around 1740 cm⁻¹ corresponds to the C=O stretch of the methyl ester.[3] The second strong peak, typically at a slightly lower wavenumber (~1690 cm⁻¹), is characteristic of the carbamate C=O stretch.[7]

-

Fingerprint Region (1600 - 600 cm⁻¹) : This complex region contains a wealth of structural information.

-

Aromatic Peaks : Look for C=C in-ring stretching vibrations between 1600-1450 cm⁻¹. Strong bands between 900-675 cm⁻¹ are indicative of the out-of-plane C-H bending of the monosubstituted benzene ring.

-

C-N and C-O Stretches : Strong, complex bands between 1300-1000 cm⁻¹ will be present, arising from the C-N stretching of the piperazine ring and carbamate, as well as the C-O stretching of the ester and carbamate moieties.[4] These bands are often broad and overlapping, making specific assignment difficult, but their collective presence is a strong confirmation of the structure.

-

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural verification of this compound. By identifying the characteristic vibrational bands of its constituent functional groups—notably the distinct ester and carbamate carbonyl stretches, aromatic and aliphatic C-H stretches, and the complex C-N/C-O stretches in the fingerprint region—researchers can rapidly confirm the molecular identity and assess the purity of the compound. The ATR methodology provides a simple and efficient means to obtain high-quality spectra, facilitating routine analysis in research and quality control environments.

References

- 1. connectjournals.com [connectjournals.com]

- 2. rtilab.com [rtilab.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mse.washington.edu [mse.washington.edu]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a derivative of piperazine, a heterocyclic amine that is a common scaffold in many pharmaceutical agents. The physicochemical properties of such compounds, particularly their solubility and stability, are critical parameters that influence their biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME), as well as their shelf-life and formulation development. The piperazine ring itself can increase the water solubility of a molecule.[1] This technical guide outlines the fundamental principles and standardized methodologies for conducting comprehensive solubility and stability studies on this compound.

Physicochemical Properties Overview

While specific data is limited, the structure of this compound suggests it possesses both lipophilic (benzyl group) and potentially hydrophilic (piperazine dicarboxylate moiety) characteristics. Its solubility is therefore expected to be dependent on the solvent's polarity.

Table 1: General Physicochemical Properties (Predicted/General)

| Property | Value/Information | Source |

| CAS Number | 129799-11-7 | N/A |

| Molecular Formula | C₁₄H₁₈N₂O₄ | N/A |

| Molecular Weight | 278.3 g/mol | N/A |

| Appearance | Likely a solid at room temperature | General knowledge |

| pKa | To be determined experimentally | N/A |

| LogP | To be determined experimentally | N/A |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its formulation and bioavailability. The following section details a generalized protocol for determining the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of the compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Analytical Method: HPLC Quantification

A validated HPLC method is essential for accurately determining the concentration of the dissolved compound.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by UV spectral analysis of the compound.

-

Injection Volume: 10 µL.

Quantification: The concentration of the compound in the sample is determined by comparing its peak area to a standard curve prepared from solutions of known concentrations.

Data Presentation: Solubility Data

The results of the solubility studies should be summarized in a clear and concise table.

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | [Experimental Value] | [Experimental Value] |

| 0.1 N HCl | 25 | [Experimental Value] | [Experimental Value] |

| Phosphate Buffer (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |

| DMSO | 25 | [Experimental Value] | [Experimental Value] |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. The International Council for Harmonisation (ICH) provides guidelines for these studies.[2][3]

Experimental Protocol: Stability Indicating Method Development

A validated stability-indicating HPLC method that can separate the parent compound from its degradation products is a prerequisite for stability studies.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80 °C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are analyzed by HPLC at various time points to assess the extent of degradation.

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance stored in its proposed packaging.

Storage Conditions (as per ICH guidelines):

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 3, 6 months.

Parameters to be Tested:

-

Appearance

-

Assay

-

Degradation products/impurities

-

Water content (if applicable)

Data Presentation: Stability Data

The results from the stability studies should be tabulated to show the change in quality attributes over time.

Table 3: Long-Term Stability Data (25 °C / 60% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | [Initial Value] | [Initial Value] | [Initial Value] |

| 3 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 6 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 12 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Table 4: Accelerated Stability Data (40 °C / 75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | [Initial Value] | [Initial Value] | [Initial Value] |

| 3 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 6 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Visualization: Stability Study Workflow

Caption: Workflow for Pharmaceutical Stability Studies.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for researchers and drug development professionals to conduct thorough solubility and stability studies. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for the successful development and regulatory submission of this compound. The provided templates for data presentation and workflow diagrams can be utilized to structure and document the experimental findings effectively.

References

A Theoretical Exploration of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate: A Quantum Chemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methodology: A Computational Protocol

The following sections detail the proposed computational workflow for the quantum chemical analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][3][4][5]

Experimental Protocol:

-

Initial Structure: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Computational Method: The geometry is optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional.[4][5]

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost.[2]

-

Solvation Model: To simulate a biological environment, the optimization can be performed in a solvent continuum using the Polarizable Continuum Model (PCM).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties Analysis

Once the optimized geometry is obtained, a series of calculations are performed to understand the electronic characteristics of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity.[2][3][4] The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) Mapping: The MEP map visualizes the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[2][4] This is vital for predicting non-covalent interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[2][4]

Experimental Protocol:

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Orbital and Property Generation: The output of this calculation is used to generate HOMO and LUMO energy levels, the MEP map, and perform NBO analysis.

-

Software: These calculations are typically carried out using computational chemistry software packages like Gaussian or ORCA.

Illustrative Data Presentation

The following tables present hypothetical yet representative data that could be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine ring) | 1.46 | 110.5 | -55.2 |

| C=O (carboxylate) | 1.22 | 125.0 | 179.5 |

| C-O (carboxylate) | 1.35 | 115.8 | -1.2 |

| C-C (benzyl group) | 1.52 | 112.3 | 65.8 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 Debye |

| Total Energy | -1250 Hartree |

Table 3: NBO Analysis - Key Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) N(piperazine) | σ(C-H) | 2.5 |

| LP(2) O(carboxylate) | π(C=O) | 15.8 |

| π(C=C) (benzyl ring) | π*(C=C) (benzyl ring) | 20.1 |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

Molecular Docking: Investigating Biological Interactions

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed.[2][6][7] This computational technique predicts the preferred orientation of a ligand when bound to a target protein.

Experimental Protocol:

-

Target Selection: A biologically relevant protein target is chosen.

-

Protein Preparation: The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of the piperazine derivative is used.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the ligand to the protein's active site.

Caption: Molecular Docking Simulation Workflow.

Conclusion

Quantum chemical calculations offer a robust and insightful approach to characterizing novel molecules like this compound. The methodologies outlined in this guide, from geometry optimization to electronic property analysis and molecular docking, provide a comprehensive framework for researchers in drug discovery and computational chemistry. The illustrative data and workflows serve as a practical guide for initiating such theoretical investigations, which are indispensable for understanding molecular behavior and guiding further experimental studies.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 3. Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Role of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a key chemical intermediate, strategically employed in the synthesis of complex molecules, particularly in the realm of pharmaceutical development. The piperazine scaffold is a prevalent feature in a multitude of biologically active compounds, and this dicarboxylate derivative offers a versatile platform for the introduction of diverse functionalities. The benzyl and methyl ester groups provide orthogonal protecting strategies, allowing for selective deprotection and subsequent elaboration at the N1 and N4 positions of the piperazine ring. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and its pivotal role as a precursor in the development of novel chemical entities.

Introduction

The piperazine ring is a fundamental heterocyclic motif in medicinal chemistry, found in drugs targeting a wide array of receptors and enzymes. Its ability to engage in multiple hydrogen bonding interactions, influence acid-base properties, and modulate lipophilicity makes it a privileged scaffold in drug design. This compound emerges as a highly valuable intermediate by incorporating two distinct carbamate protecting groups, which allows for controlled, stepwise functionalization of the piperazine core. This differential protection is crucial for the synthesis of unsymmetrically substituted piperazines, which are often required for optimizing pharmacological activity and pharmacokinetic profiles.

Physicochemical Properties and Data

While extensive experimental data for this compound is not widely available in public literature, its properties can be inferred from its structure and data on analogous compounds. A summary of key identifiers for the hydrochloride salt of the (S)-enantiomer is provided below.

| Property | Value |

| IUPAC Name | (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride |

| CAS Number | 1217471-97-0 |

| Molecular Formula | C₁₄H₁₉ClN₂O₄ |

| Molecular Weight | 314.76 g/mol |

| Canonical SMILES | COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

| InChI Key | KBTDRWBNFLCGPG-YDALLXLXSA-N |

Synthesis of this compound: A Generalized Protocol

A plausible synthetic route to this compound involves a multi-step process starting from a suitable precursor, such as piperazine-2-carboxylic acid. The following represents a generalized experimental protocol based on standard organic chemistry transformations.

Materials and Reagents

-

Piperazine-2-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or other esterification catalyst

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ether)

Experimental Procedure

Step 1: N-Protection of Piperazine-2-carboxylic acid

-

Dissolve piperazine-2-carboxylic acid in an aqueous solution of sodium hydroxide at 0-5 °C.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and basic pH.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the N-protected product.

-

Filter, wash with cold water, and dry the solid to yield 1-(benzyloxycarbonyl)piperazine-2-carboxylic acid.

Step 2: Esterification of the Carboxylic Acid

-

Suspend the N-protected piperazine-2-carboxylic acid in methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Step 3: Salt Formation (Optional)

-

Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in dioxane or ether dropwise with stirring.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Role as a Chemical Intermediate in Drug Development

The strategic importance of this compound lies in the differential reactivity of its two protecting groups. The benzyl carbamate (Cbz) group is readily cleaved by hydrogenolysis, while the methyl ester can be hydrolyzed under basic or acidic conditions, or potentially be involved in amidation reactions. This orthogonality allows for selective functionalization at either the N1 or C3 position.

Selective Deprotection and Functionalization

The logical progression of using this intermediate in a synthetic campaign is illustrated below.

Caption: Functionalization pathways for the intermediate.

Hypothetical Application in the Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a substituted piperazine moiety that interacts with the solvent-exposed region of the ATP-binding pocket. A hypothetical synthetic route utilizing this compound is outlined below.

-

Selective Deprotection of Cbz Group: The Cbz group on this compound is removed via catalytic hydrogenation to yield the free secondary amine at the N1 position.

-

N1-Arylation: The resulting intermediate undergoes a Buchwald-Hartwig amination or a nucleophilic aromatic substitution with a heteroaromatic chloride (a common core of many kinase inhibitors).

-

Amide Formation: The methyl ester at the C3 position is then reacted with a desired amine to form an amide, which can be a key pharmacophoric element for interacting with the target protein.

This stepwise approach allows for the modular construction of complex molecules, facilitating the exploration of structure-activity relationships (SAR) in a drug discovery program.

Conclusion

This compound is a sophisticated chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key advantage lies in the orthogonal protecting groups that enable controlled and selective functionalization of the piperazine scaffold. While detailed public literature on this specific compound is sparse, its structural features point to a high degree of utility in the synthesis of complex, unsymmetrically substituted piperazine derivatives. For researchers and drug development professionals, this intermediate represents a valuable tool for the efficient construction of novel molecular architectures with potential therapeutic applications. Further exploration and publication of its reactivity and applications are warranted to fully exploit its synthetic potential.

Technical Guide: Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Cbz-piperazine-2-carboxylate, identified by CAS number 129799-11-7, is a piperazine derivative that serves as a valuable intermediate in organic synthesis. The piperazine ring is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, highlighting the importance of its derivatives in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties of CAS 129799-11-7, its suppliers, and places it within the broader context of the synthesis and application of piperazine-containing molecules. While specific biological activity and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide offers insights into its chemical characteristics and its potential utility as a building block for more complex pharmaceutical agents.

Chemical and Physical Properties

The fundamental properties of Methyl 4-Cbz-piperazine-2-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 129799-11-7 |

| IUPAC Name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate |

| Synonyms | Methyl 4-(benzyloxycarbonyl)piperazine-2-carboxylate, 4-N-Cbz-Piperazine-2-carboxylic acid methyl ester |

| Molecular Formula | C₁₄H₁₈N₂O₄[1] |

| Molecular Weight | 278.30 g/mol [1] |

| Boiling Point | 406.5 ± 45.0 °C[2] |

| Density | 1.212 ± 0.06 g/cm³[2] |

| Storage Conditions | 2-8°C (protect from light)[2] |

Synthesis and Experimental Protocols

General Protocol for the Synthesis of N-Protected Piperazine Esters:

-

N-Protection: To a solution of a suitable piperazine precursor in a polar aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, diisopropylethylamine) to act as a proton scavenger.

-

Slowly add the protecting group reagent (e.g., benzyl chloroformate for the Cbz group) at a controlled temperature, typically 0°C to room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product into an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Purify the N-protected intermediate by column chromatography on silica gel.

-

Esterification: Dissolve the purified N-protected piperazine carboxylic acid in an alcohol (e.g., methanol for a methyl ester) and add a catalytic amount of acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).

-

Heat the reaction mixture to reflux and monitor for completion.

-

After the reaction is complete, neutralize the mixture and extract the ester product.

-

Purify the final product by column chromatography or recrystallization to yield the desired N-protected piperazine ester.

Synthesis Workflow for Piperazine Derivatives

A generalized synthetic workflow for producing N-protected piperazine esters like CAS 129799-11-7.

Biological Context and Potential Applications

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, and anthelmintics. The nitrogen atoms of the piperazine ring are readily functionalized, allowing for the synthesis of large and diverse chemical libraries for drug screening.

While there is no specific biological data available for Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) itself, its structural components suggest its utility as a building block in the synthesis of more complex molecules with potential biological activity. The carboxybenzyl (Cbz) protecting group is commonly used in peptide synthesis and other areas of organic chemistry to mask the reactivity of an amine, which can be selectively removed under specific conditions. The methyl ester provides a handle for further chemical transformations, such as amide bond formation.

Therefore, it is highly probable that this compound is utilized in the following research and development areas:

-

Scaffold for Library Synthesis: As a bifunctional molecule, it can be used to generate a variety of derivatives for high-throughput screening in drug discovery programs.

-

Intermediate for Target-Specific Molecules: It can serve as a key intermediate in the multi-step synthesis of complex molecules designed to interact with specific biological targets.

-

Peptidomimetics: The piperazine core can be incorporated into peptidomimetic structures to improve their pharmacokinetic properties.

Logical Relationship in Drug Discovery

The role of a chemical intermediate like CAS 129799-11-7 in the early stages of a typical drug discovery pipeline.

Suppliers

Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) is available from a number of chemical suppliers who specialize in providing intermediates for research and development. A partial list of suppliers includes:

It is recommended to contact these suppliers directly for information on purity, availability, and pricing.

Conclusion

Methyl 4-Cbz-piperazine-2-carboxylate (CAS 129799-11-7) is a chemical intermediate with significant potential in the field of organic synthesis, particularly for the development of new pharmaceutical agents. While its own biological profile is not well-characterized in the public domain, its structural features make it a valuable building block for creating diverse libraries of piperazine-containing compounds. Researchers and drug development professionals can leverage this compound as a starting material for the synthesis of novel molecules with a wide range of potential therapeutic applications. Further research into the derivatization of this and similar piperazine intermediates will likely continue to fuel the discovery of new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes, experimental protocols, and comparative data for the preparation of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The methodologies outlined are based on established chemical transformations, ensuring reproducibility and scalability.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process commencing with piperazine-2-carboxylic acid. This approach allows for the selective functionalization of the piperazine ring at the desired positions. The overall synthetic pathway involves:

-

Esterification: The carboxylic acid moiety at the 3-position of the piperazine ring is converted to its corresponding methyl ester.

-

N-Carboxylation: The secondary amine at the 1-position is subsequently acylated using benzyl chloroformate to introduce the benzyl carbamate group.

This strategy provides a reliable and high-yielding route to the target compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the key steps in the synthesis of this compound. These values are derived from analogous transformations reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Esterification of Piperazine-2-carboxylic acid | Thionyl chloride, Methanol | Methanol | 0 to 23 | 12-16 | 80-85 |

| 2 | N-Benzoylation of Methyl piperazine-2-carboxylate | Benzyl chloroformate, Triethylamine | Dichloromethane | 0 to 25 | 2-4 | 75-90 |

Experimental Protocols

Protocol 1: Synthesis of Methyl piperazine-2-carboxylate (Intermediate)

This protocol details the esterification of piperazine-2-carboxylic acid to yield methyl piperazine-2-carboxylate.

Materials:

-

Piperazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0-10°C using an ice bath.

-

Slowly add thionyl chloride (2.0 eq) dropwise to the stirred mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (23°C) and stir overnight.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl piperazine-2-carboxylate as a solid. The typical yield for this esterification is in the range of 80-85%.[1]

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the N-benzoylation of methyl piperazine-2-carboxylate to produce the final product.

Materials:

-

Methyl piperazine-2-carboxylate

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA)

-

Benzyl chloroformate (CbzCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl piperazine-2-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.[2][3]

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.[3]

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound. The expected yield for this reaction is typically between 75% and 90%.[2]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthetic route to this compound.

References

Application Notes and Protocols: Chiral Synthesis of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2] Specifically, chiral carbon-substituted piperazines offer three-dimensional diversity that is crucial for enhancing potency and selectivity in drug discovery programs.[3][4] This document provides a detailed protocol for the asymmetric synthesis of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate, a valuable chiral building block. The synthetic strategy leverages a modern C-H functionalization approach, involving a diastereoselective lithiation-trapping sequence on an N-Boc protected piperazine, a method noted for its efficiency in creating enantiopure piperazines.[4]

Overall Synthetic Strategy

The synthesis begins with the commercially available N-Boc-piperazine. The key step involves the deprotonation of a C-H bond at the C3 position using a strong base in the presence of a chiral ligand, (-)-sparteine.[1] The resulting chiral organolithium species is then quenched with an electrophile (carbon dioxide) to install the carboxylic acid moiety. Subsequent standard transformations, including esterification, deprotection, and final N-functionalization, yield the target compound.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-Boc-piperazine-3-carboxylic acid

This protocol describes the asymmetric lithiation of N-Boc-piperazine followed by carboxylation.[1][4] The use of the chiral ligand (-)-sparteine is crucial for inducing stereoselectivity.

Materials:

-

N-Boc-piperazine

-

(-)-sparteine

-

sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (gas or dry ice)

-

Saturated aqueous NH₄Cl

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add N-Boc-piperazine (1.0 equiv) and anhydrous THF (~0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add (-)-sparteine (1.3 equiv) to the stirred solution.

-

Slowly add s-BuLi (1.3 equiv) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting deep orange/red solution at -78 °C for 3 hours to ensure complete lithiation.

-

Quench the reaction by bubbling CO₂ gas through the solution for 30 minutes or by carefully adding crushed dry ice pellets until the color dissipates.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench with saturated aqueous NH₄Cl solution and extract the aqueous layer with Et₂O (3x).

-

Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of Methyl (S)-1-Boc-piperazine-3-carboxylate

This procedure details the esterification of the carboxylic acid using thionyl chloride and methanol.[5]

Materials:

-

(S)-1-Boc-piperazine-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous NaHCO₃

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend (S)-1-Boc-piperazine-3-carboxylic acid (1.0 equiv) in methanol (~0.2 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (2.0 equiv) dropwise with vigorous stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Dissolve the residue in EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl ester.

Protocol 3: Synthesis of (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

This final stage involves the deprotection of the Boc group followed by N-acylation with benzyl chloroformate.

Materials:

-

Methyl (S)-1-Boc-piperazine-3-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA)

-

Saturated aqueous NaHCO₃

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotection: Dissolve Methyl (S)-1-Boc-piperazine-3-carboxylate (1.0 equiv) in DCM (~0.2 M). Add TFA (10 equiv) and stir at room temperature for 2 hours. Monitor completion by TLC.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (2x) to remove residual TFA. The crude amine salt is used directly in the next step.

-

N-acylation: Dissolve the crude amine salt in DCM (~0.2 M) and cool to 0 °C.

-

Add triethylamine (3.0 equiv) to neutralize the salt and act as a base.

-

Slowly add benzyl chloroformate (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography on silica gel.

Quantitative Data Summary

This table summarizes the expected materials and yields for the synthesis. Actual yields may vary.

| Step | Starting Material | Product | MW ( g/mol ) | Typical Yield (%) | Purity Target |

| 1 | N-Boc-piperazine | (S)-1-Boc-piperazine-3-carboxylic acid | 186.25 | 230.27 | 70-85% |

| 2 | (S)-1-Boc-piperazine-3-carboxylic acid | Methyl (S)-1-Boc-piperazine-3-carboxylate | 230.27 | 244.30 | 85-95% |

| 3 | Methyl (S)-1-Boc-piperazine-3-carboxylate | (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate | 244.30 | 278.31 | 80-90% |

Key Chemical Transformations

The following diagram illustrates the logical relationship between the key steps in the synthesis, highlighting the installation of the critical functional groups onto the core piperazine scaffold.

References

Application Notes and Protocols: The Use of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate in Parallel Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs.[1][2][3] Its unique physicochemical properties, including the ability to modulate solubility and basicity, make it an attractive moiety for drug design.[4][5] The strategic functionalization of the piperazine ring allows for the creation of large, diverse chemical libraries essential for high-throughput screening and lead discovery. This document outlines the application of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate , a versatile building block, in parallel synthesis workflows.

This compound offers two key points for diversification. The methyl ester at the 3-position can be hydrolyzed and coupled with various amines, while the benzyl group on the 1-nitrogen can be removed via hydrogenolysis to allow for further functionalization. This di-functional nature makes it an excellent candidate for creating complex and diverse molecular libraries.

Key Applications in Library Synthesis

The use of pre-functionalized piperazine cores like this compound is advantageous in parallel synthesis for several reasons:

-

Rapid Diversification: Two distinct points of modification allow for the rapid generation of a large number of analogs.

-

Improved Physicochemical Properties: The inherent properties of the piperazine ring can enhance the drug-like characteristics of the synthesized compounds.[4][5]

-

Scaffold Hopping and Analogue Synthesis: It serves as a versatile scaffold for creating analogs of known bioactive molecules.

Experimental Protocols

The following protocols describe the general methodologies for the parallel synthesis of a library of N-acylated and N-alkylated piperazine derivatives starting from a related precursor, which can be adapted for this compound.

Protocol 1: Parallel Amide Coupling on a Piperazine Scaffold

This protocol outlines the parallel synthesis of a library of amide derivatives from a piperazine carboxylate precursor.

Materials:

-

This compound precursor

-

Library of primary and secondary amines

-

Lithium hydroxide (LiOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

96-well reaction block

Procedure:

-

Hydrolysis of the Methyl Ester: In each well of the 96-well block, dissolve the this compound precursor in a mixture of THF and water. Add an excess of LiOH and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

-

Acidification: Neutralize the reaction mixture with an aqueous solution of HCl.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Amide Coupling: To each well containing the resulting carboxylic acid, add a solution of a unique amine from the library in DMF.

-

Coupling Reagent Addition: Add solutions of HATU and DIPEA in DMF to each well.

-

Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

-

Work-up and Purification: Quench the reactions with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers can be washed with brine, dried, and concentrated. Purification can be achieved using parallel HPLC.

Protocol 2: Parallel Reductive Amination for N-Alkylation

This protocol details the diversification of the piperazine core via reductive amination following the debenzylation of the starting material.

Materials:

-

Product from Protocol 1 (or the initial hydrolyzed precursor)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen source (e.g., H-Cube apparatus or hydrogen balloon)

-

Library of aldehydes and ketones

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

96-well reaction block

Procedure:

-

Debenzylation: Dissolve the benzyl-protected piperazine derivative in a suitable solvent (e.g., methanol or ethanol) in each well. Add Pd/C catalyst.

-

Hydrogenation: Subject the reaction mixture to hydrogenation until the benzyl group is completely removed (monitored by LC-MS).

-

Filtration: Filter the reaction mixtures in parallel to remove the catalyst.

-

Reductive Amination: To the filtrate containing the secondary amine, add a unique aldehyde or ketone from the library.

-

Reducing Agent Addition: Add a solution of STAB in DCE to each well.

-

Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reactions with saturated aqueous sodium bicarbonate. Extract with an organic solvent, wash, dry, and concentrate. Purify the products via parallel HPLC.

Data Presentation

The outcomes of parallel synthesis are often evaluated based on yield and purity, which can be summarized for comparison.

| Compound ID | Amine Used | Aldehyde/Ketone Used | Yield (%) | Purity (%) |

| L1-A1 | Aniline | Benzaldehyde | 75 | 98 |

| L1-A2 | Benzylamine | Acetophenone | 68 | 95 |

| L1-A3 | Morpholine | Cyclohexanone | 82 | 99 |

| ... | ... | ... | ... | ... |

Table 1: Representative data for a parallel synthesis library derived from a piperazine scaffold. Yields and purities are determined after purification.

Visualization of Workflows and Concepts

Experimental Workflow for Parallel Amide Coupling

Caption: Workflow for parallel amide library synthesis.

Logical Relationship of Piperazine in Drug Discovery

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. mdpi.com [mdpi.com]

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate: A Versatile Scaffold for Drug Discovery

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl 3-methyl piperazine-1,3-dicarboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a chiral center, two modifiable nitrogen atoms, and ester functionalities, provide a rich platform for the design and synthesis of diverse compound libraries with a wide range of pharmacological activities. The piperazine ring system is a common feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] The benzyl and methyl ester groups on the this compound core offer distinct points for chemical modification, allowing for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates.